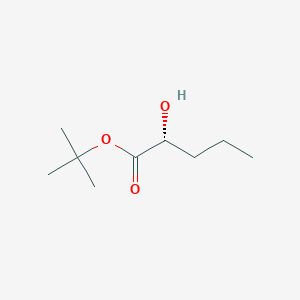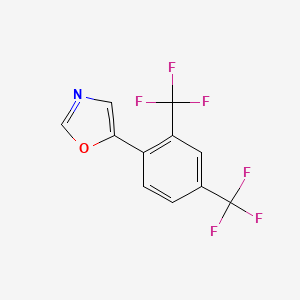
3-Methoxyquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 3-Methoxyquinoline-7-carboxylic acid consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis
The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Methoxyquinoline-7-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and coupling reactions, which are fundamental in constructing complex organic molecules. This compound can be used to synthesize diverse heterocyclic compounds that serve as key intermediates in pharmaceuticals .
Nanotechnology
In nanotechnology, 3-Methoxyquinoline-7-carboxylic acid can modify the surface of nanoparticles. The carboxylic acid group binds to the surface, providing a handle for further functionalization. This is crucial for creating nanoparticles with specific properties for targeted drug delivery or diagnostic applications .
Polymer Chemistry
This compound can act as a monomer in polymer chemistry. Its incorporation into polymers can impart unique electronic properties, making it suitable for creating conductive materials or sensors. The quinoline moiety can interact with various substances, which is beneficial for sensor applications .
Medicinal Chemistry
3-Methoxyquinoline-7-carboxylic acid: is used in medicinal chemistry to develop new drugs. Its structure is found in many biologically active compounds, and modifications to its core can lead to the discovery of novel therapeutic agents with potential applications in treating various diseases .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound can be explored for their potential as herbicides or pesticides. The quinoline ring system is known for its bioactivity, and its optimization could lead to the development of new agrochemicals .
Material Science
The compound’s ability to chelate metals makes it useful in material science. It can be used to create metal-organic frameworks (MOFs) or coordination complexes with unique properties for catalysis or gas storage .
Environmental Science
3-Methoxyquinoline-7-carboxylic acid: can be used in environmental science for the detection of heavy metals and other pollutants. Its ability to form complexes with metals can be harnessed in designing sensors or remediation materials .
Cosmetic Industry
Carboxylic acid-containing compounds like 3-Methoxyquinoline-7-carboxylic acid play a role in the cosmetic industry. They can be used as ingredients in skincare products due to their exfoliating and moisturizing properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZUWVIXUPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyquinoline-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














